4-Carbamoylmethoxy-benzenesulfonyl chloride
Overview
Description
The compound 4-Carbamoylmethoxy-benzenesulfonyl chloride is a derivative of benzenesulfonyl chloride with a carbamoylmethoxy functional group. This compound is not directly discussed in the provided papers, but its synthesis and properties can be inferred from related compounds and reactions. For instance, the use of p-toluenesulfonyl chloride (TsCl) in the synthesis of cyclic carbamates from amino alcohols suggests the reactivity of sulfonyl chlorides with amines and alcohols . Additionally, the synthesis of various N-benzyloxycarbonyl-protected 2-aminoalkanesulfonyl chlorides with functionalized side chains indicates the versatility of sulfonyl chlorides in forming sulfonamide bonds .
Synthesis Analysis
The synthesis of related compounds provides insight into potential methods for synthesizing 4-Carbamoylmethoxy-benzenesulfonyl chloride. For example, the synthesis of cyclic carbamates using p-toluenesulfonyl chloride (TsCl) under mild conditions suggests that a similar approach could be used for the synthesis of 4-Carbamoylmethoxy-benzenesulfonyl chloride by reacting TsCl with an appropriate carbamoylmethoxy-containing alcohol . Moreover, the preparation of N-benzyloxycarbonyl-protected 2-aminoalkanesulfonyl chlorides through radical addition and oxidative chlorination indicates that radical-mediated reactions might be applicable in the synthesis of 4-Carbamoylmethoxy-benzenesulfonyl chloride .
Molecular Structure Analysis
While the molecular structure of 4-Carbamoylmethoxy-benzenesulfonyl chloride is not directly analyzed in the provided papers, the structure of related compounds can be used to infer its molecular characteristics. The presence of the sulfonyl chloride group is known to confer reactivity towards nucleophiles due to the electrophilic sulfur atom . The carbamoylmethoxy group would likely influence the electronic properties of the molecule, potentially affecting its reactivity and stability.
Chemical Reactions Analysis
The chemical reactivity of 4-Carbamoylmethoxy-benzenesulfonyl chloride can be deduced from reactions involving similar sulfonyl chlorides. For instance, benzenesulfenyl chloride reacts with nucleophiles to yield various products, suggesting that 4-Carbamoylmethoxy-benzenesulfonyl chloride would also be reactive towards nucleophiles such as amines or alcohols . Additionally, the use of TsCl in the synthesis of cyclic carbamates indicates that 4-Carbamoylmethoxy-benzenesulfonyl chloride could participate in carbamate formation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Carbamoylmethoxy-benzenesulfonyl chloride can be inferred from the properties of structurally similar compounds. Sulfonyl chlorides are typically solid at room temperature and are known for their high reactivity with nucleophiles due to the presence of the sulfonyl chloride functional group . The carbamoylmethoxy group would contribute to the overall polarity of the molecule, potentially affecting its solubility in organic solvents. The stability of the compound would be influenced by the presence of the sulfonyl chloride group, which is prone to hydrolysis in the presence of moisture.
Safety And Hazards
properties
IUPAC Name |
4-(2-amino-2-oxoethoxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4H,5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBPPZBVDLIFHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469944 | |
Record name | 4-(2-Amino-2-oxoethoxy)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride | |
CAS RN |
69986-21-6 | |
Record name | 4-(2-Amino-2-oxoethoxy)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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